molecular formula C70H100N4O2P2 B3179114 (R)-3,5-iPr-4-NMe2-MeOBIPHEP CAS No. 919338-66-2

(R)-3,5-iPr-4-NMe2-MeOBIPHEP

Cat. No.: B3179114
CAS No.: 919338-66-2
M. Wt: 1091.5 g/mol
InChI Key: SBQGDYGNDIQAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3,5-iPr-4-NMe2-MeOBIPHEP is a chiral ligand used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,5-iPr-4-NMe2-MeOBIPHEP typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Formation of the Ligand: The biphenyl core is functionalized with isopropyl groups at the 3 and 5 positions, a methoxy group at the 4 position, and a dimethylamino group at the 4 position.

    Chirality Induction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst.

Industrial Production Methods

Industrial production of ®-3,5-iPr-4-NMe2-MeOBIPHEP involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control to ensure its enantiomeric purity and chemical integrity.

Chemical Reactions Analysis

Types of Reactions

®-3,5-iPr-4-NMe2-MeOBIPHEP undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the biphenyl core.

    Substitution: The ligand can undergo substitution reactions where one or more functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce reduced forms of the ligand.

Scientific Research Applications

®-3,5-iPr-4-NMe2-MeOBIPHEP has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The ligand is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which ®-3,5-iPr-4-NMe2-MeOBIPHEP exerts its effects involves:

    Molecular Targets: The ligand binds to metal centers in catalytic complexes, forming a chiral environment.

    Pathways Involved: The chiral environment induces enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral ligand used in asymmetric catalysis.

    ®-SEGPHOS: Known for its high enantioselectivity in various reactions.

    ®-DTBM-SEGPHOS: A derivative of SEGPHOS with enhanced properties.

Uniqueness

®-3,5-iPr-4-NMe2-MeOBIPHEP is unique due to its specific functional groups and chiral center, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions where other ligands may not perform as well.

Properties

IUPAC Name

4-[[2-[2-bis[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl]-N,N-dimethyl-2,6-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H100N4O2P2/c1-41(2)53-33-49(34-54(42(3)4)67(53)71(17)18)77(50-35-55(43(5)6)68(72(19)20)56(36-50)44(7)8)63-31-27-29-61(75-25)65(63)66-62(76-26)30-28-32-64(66)78(51-37-57(45(9)10)69(73(21)22)58(38-51)46(11)12)52-39-59(47(13)14)70(74(23)24)60(40-52)48(15)16/h27-48H,1-26H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQGDYGNDIQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N(C)C)C(C)C)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=C(C(=C4)C(C)C)N(C)C)C(C)C)C5=CC(=C(C(=C5)C(C)C)N(C)C)C(C)C)OC)OC)C6=CC(=C(C(=C6)C(C)C)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H100N4O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1091.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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